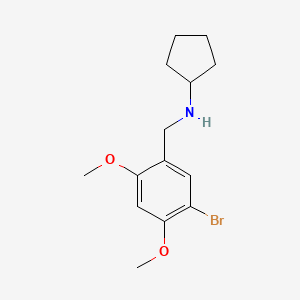![molecular formula C14H13ClN6 B5857023 N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CTP' and is a member of the triazole family of compounds.
Aplicaciones Científicas De Investigación
CTP has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of CTP is in the field of medicinal chemistry. CTP has been shown to have potent antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, CTP has been found to have anticancer activity, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of CTP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. CTP has been shown to inhibit the growth of fungal and bacterial cells by inhibiting the synthesis of their cell walls. Additionally, CTP has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
CTP has been found to have several biochemical and physiological effects. In vitro studies have shown that CTP can inhibit the growth of a wide range of fungal and bacterial species. Additionally, CTP has been found to induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have shown that CTP can reduce the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CTP in lab experiments is its high potency and selectivity. CTP has been found to be highly effective against a wide range of fungal and bacterial species, making it a valuable tool for studying the mechanisms of these organisms. Additionally, CTP has been found to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using CTP in lab experiments is its limited solubility in water. This can make it difficult to administer to cells or animals in lab experiments. Additionally, CTP has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of CTP. One potential direction is the development of new antimicrobial agents based on the structure of CTP. Additionally, further studies are needed to fully understand the mechanism of action of CTP and its potential applications in the treatment of cancer. Finally, studies are needed to determine the optimal dosing and administration of CTP in order to maximize its effectiveness in lab experiments and potential clinical applications.
Conclusion:
In conclusion, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine is a promising compound that has potential applications in various scientific fields. Its synthesis method is efficient, and it has been extensively studied for its antifungal, antibacterial, and anticancer activity. While it has several advantages for lab experiments, it also has limitations that need to be addressed. Future studies are needed to fully understand the potential of CTP and to develop new applications for this promising compound.
Métodos De Síntesis
The synthesis of CTP involves the reaction of 4-chlorobenzyl azide with 4,6-dimethyl-2-aminopyrimidine in the presence of copper (I) iodide as a catalyst. This reaction results in the formation of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Propiedades
IUPAC Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H2,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZNYGYAXRIUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)

![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)

![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)

![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)

